molecular formula C11H14N2O2 B7544083 1-(4-Acetylphenyl)-3-ethylurea

1-(4-Acetylphenyl)-3-ethylurea

Cat. No. B7544083
M. Wt: 206.24 g/mol
InChI Key: NFOPSQHXHGGAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Acetylphenyl)-3-ethylurea, also known as APEU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. APEU is a derivative of phenylurea, which is a class of compounds that has been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 1-(4-Acetylphenyl)-3-ethylurea is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting specific enzymes or receptors. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in inflammation. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. For example, this compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to exhibit herbicidal activity by inhibiting the growth of weeds.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-Acetylphenyl)-3-ethylurea in lab experiments is its relatively simple synthesis method. This compound can be synthesized in a few steps using commercially available starting materials. Another advantage is its versatility in terms of its potential applications in various fields. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.

Future Directions

There are several future directions for research on 1-(4-Acetylphenyl)-3-ethylurea. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in other fields such as material science and environmental science. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in vivo.

Synthesis Methods

1-(4-Acetylphenyl)-3-ethylurea can be synthesized by reacting 4-acetylphenyl isocyanate with ethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 132-133°C. The purity of the compound can be confirmed by various analytical techniques such as melting point determination, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

1-(4-Acetylphenyl)-3-ethylurea has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit antitumor, anti-inflammatory, and antifungal activities. In agriculture, this compound has been studied for its herbicidal and plant growth regulating properties. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials.

properties

IUPAC Name

1-(4-acetylphenyl)-3-ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-3-12-11(15)13-10-6-4-9(5-7-10)8(2)14/h4-7H,3H2,1-2H3,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOPSQHXHGGAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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